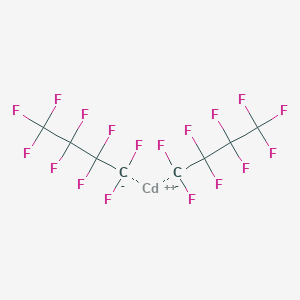

Bis(nonafluorobutyl)cadmium

Description

Bis(nonafluorobutyl)cadmium is an organometallic compound comprising a cadmium center coordinated to two nonafluorobutyl ligands.

Cadmium’s +2 oxidation state in such compounds typically enables Lewis acid behavior, facilitating ligand exchange or polymerization reactions. However, the strong electron-withdrawing nature of perfluorinated ligands may reduce its reactivity compared to non-fluorinated cadmium organometallics (e.g., cadmium dimethyl) .

Properties

CAS No. |

93367-04-5 |

|---|---|

Molecular Formula |

C8CdF18 |

Molecular Weight |

550.47 g/mol |

IUPAC Name |

cadmium(2+);1,1,1,2,2,3,3,4,4-nonafluorobutane |

InChI |

InChI=1S/2C4F9.Cd/c2*5-1(6)2(7,8)3(9,10)4(11,12)13;/q2*-1;+2 |

InChI Key |

DKXAQOYHXLJZOP-UHFFFAOYSA-N |

Canonical SMILES |

[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(nonafluorobutyl)cadmium typically involves the reaction of cadmium salts with nonafluorobutyl reagents under controlled conditions. One common method is the reaction of cadmium chloride with nonafluorobutyl lithium in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Bis(nonafluorobutyl)cadmium undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form cadmium oxide and nonafluorobutyl radicals.

Reduction: Can be reduced to elemental cadmium and nonafluorobutyl anions under specific conditions.

Substitution: Undergoes substitution reactions where the nonafluorobutyl groups can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires strong reducing agents such as lithium aluminum hydride (LiAlH4) in an inert atmosphere.

Substitution: Often carried out using nucleophilic reagents in polar solvents.

Major Products Formed

Oxidation: Cadmium oxide and nonafluorobutyl radicals.

Reduction: Elemental cadmium and nonafluorobutyl anions.

Substitution: Various cadmium complexes depending on the substituent used.

Scientific Research Applications

Bis(nonafluorobutyl)cadmium has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other organocadmium compounds and as a reagent in organic synthesis.

Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.

Mechanism of Action

The mechanism of action of bis(nonafluorobutyl)cadmium involves its interaction with cellular components, leading to various biochemical effects. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular structures, including DNA, proteins, and lipids. Additionally, this compound can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to altered gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

A. Cadmium-Quinoline Complex (C₃₂H₂₆CdN₄O₄):

- Structure: The Cd(II) ion in this complex adopts a distorted octahedral geometry, coordinated by two quinoline-2-carboxylato ligands and two 4-methylpyridine molecules .

- Ligand Effects: Unlike the fluorinated ligands in bis(nonafluorobutyl)cadmium, the quinoline and pyridine ligands are aromatic and polar, enhancing solubility in polar solvents.

- Thermal Stability: Fluorinated ligands in this compound likely confer higher thermal stability than the quinoline-based complex, which may decompose at lower temperatures due to weaker Cd–N bonds.

B. Inorganic Cadmium Compounds (): Compounds like cadmium-copper (CdCu₃) or cadmium-gold (CdAu) exhibit metallic bonding and crystallinity, contrasting with the covalent/coordinate bonds in this compound. Inorganic cadmium compounds are often semiconductors or catalysts, whereas perfluorinated organocadmium derivatives may serve as precursors for fluoropolymer synthesis .

C. Bis(nonafluorobutanesulfonyl)imide Salts ():

- Functional Groups: These salts (e.g., lithium bis(nonafluorobutanesulfonyl)imide) feature sulfonylimide anions with fluorinated alkyl chains.

Physicochemical Properties

Reactivity and Environmental Impact

- Fluorinated vs. Non-Fluorinated Ligands: The C–F bonds in this compound resist hydrolysis and oxidation more effectively than C–H bonds in analogous hydrocarbon ligands (e.g., cadmium diethyl). However, cadmium’s toxicity remains a concern, as noted in , which highlights cadmium bioaccumulation in mushrooms .

- Comparison to Perfluorinated Ethers (): Methyl nonafluorobutyl ether (CAS 163702-07-6) shares the nonafluorobutyl group but lacks cadmium. Its use in industrial cleaning suggests this compound could similarly leverage fluorocarbon hydrophobicity for niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.